1,1,3,3-Tetramethylbutyl isocyanide

Catalog No.
S702848
CAS No.
14542-93-9
M.F
C9H17N
M. Wt
139.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,3,3-Tetramethylbutyl isocyanide

CAS Number

14542-93-9

Product Name

1,1,3,3-Tetramethylbutyl isocyanide

IUPAC Name

2-isocyano-2,4,4-trimethylpentane

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

InChI

InChI=1S/C9H17N/c1-8(2,3)7-9(4,5)10-6/h7H2,1-5H3

InChI Key

YVPXQMYCTGCWBE-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)[N+]#[C-]

Canonical SMILES

CC(C)(C)CC(C)(C)[N+]#[C-]

Organic Synthesis:

1,1,3,3-Tetramethylbutyl isocyanide, also known as tert-octyl isocyanide or Walborsky's reagent, finds application in organic synthesis as a versatile building block for the construction of various nitrogen-containing heterocycles. Its unique steric hindrance and nucleophilic character make it a valuable reagent in reactions like the Passerini reaction: and the Ugi reaction. These reactions involve the multicomponent condensation of an isocyanide, a carbonyl compound, an aldehyde or ketone, and a carboxylic acid or its derivative, leading to the formation of α-acyloxycarboxamides. These intermediates can further be elaborated into diverse heterocyclic structures, including substituted furans, imides, and oxazoles.

Medicinal Chemistry:

Due to its ability to participate in various cyclization reactions, 1,1,3,3-tetramethylbutyl isocyanide has been explored in the synthesis of potential drug candidates. Studies have reported its use in the preparation of novel scaffolds with antimicrobial: and antiproliferative activities. However, further research is necessary to fully understand the therapeutic potential of these compounds.

1,1,3,3-Tetramethylbutyl isocyanide has the chemical formula C₉H₁₇N and a CAS number of 14542-93-9. It appears as a colorless to almost colorless liquid and has a boiling point of approximately 55 to 57 °C at 15 hPa. The compound is characterized by its unique structure, which includes a branched alkyl chain and an isocyanide functional group .

1,1,3,3-Tetramethylbutyl isocyanide is a hazardous material and should be handled with appropriate precautions. Here are some key safety points:

  • Harmful if swallowed, inhaled, or absorbed through skin [].
  • Flammable liquid and vapor [].
  • Incompatible with oxidizing agents [].
  • Store under inert gas in an explosion-proof refrigerator [].
Typical of isocyanides. Notably, it can be involved in:

  • Synthesis of Substituted Furans: 1,1,3,3-Tetramethylbutyl isocyanide has been utilized in the synthesis of substituted furans through cycloaddition reactions.
  • Formation of Imides: It also plays a role in the formation of imides from appropriate precursors .

The synthesis of 1,1,3,3-tetramethylbutyl isocyanide typically involves:

  • Reaction of Isocyanates with Amines: This method involves the reaction between suitable amines and isocyanates to yield the desired isocyanide.
  • Use of Alkyl Halides: Another approach includes the reaction of alkyl halides with sodium azide followed by treatment with phosgene or similar reagents to produce the isocyanide .

The primary applications of 1,1,3,3-tetramethylbutyl isocyanide include:

  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis for various chemical compounds.
  • Research: The compound is used in research settings for studying reaction mechanisms involving isocyanides and their derivatives .

Several compounds share structural similarities with 1,1,3,3-tetramethylbutyl isocyanide. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Ethyl IsocyanideC₃H₅NSimpler structure; used in similar synthetic pathways
Phenyl IsocyanideC₇H₅NContains an aromatic ring; more stable than aliphatic isocyanides
Butyl IsocyanideC₄H₉NStraight-chain structure; less sterically hindered than tetramethyl variant

Uniqueness of 1,1,3,3-Tetramethylbutyl Isocyanide

1,1,3,3-Tetramethylbutyl isocyanide stands out due to its bulky branched structure that imparts unique steric effects during

1,1,3,3-Tetramethylbutyl isocyanide has demonstrated significant utility in Passerini-type three-component bicyclizations, enabling the rapid construction of complex polycyclic frameworks. For example, its sterically bulky structure facilitates regioselective annulation reactions with electron-deficient alkynes and carbonyl compounds. In one study, the reaction of 3-aroylacrylic acids, dimethyl acetylenedicarboxylate (DMAD), and 1,1,3,3-tetramethylbutyl isocyanide yielded densely functionalized pyrano[3,4-c]pyrroles through a domino process involving Huisgen 1,3-dipole formation, Passerini-type coupling, and oxo-Diels–Alder cyclization. The reaction exhibited broad substrate tolerance, with yields ranging from 59% to 93% and high diastereoselectivity (>99:1 dr).

Table 1: Representative Passerini-Type Bicyclizations Using 1,1,3,3-Tetramethylbutyl Isocyanide

Carbonyl ComponentAlkyne PartnerProductYield (%)Diastereoselectivity (dr)
3-(4-ClC₆H₄)acrylic acidDMADPyrano[3,4-c]pyrrole8966.7:1
3-(4-MeOC₆H₄)acrylic acidDMADPyrano[3,4-c]pyrrole704.5:1
3-(2-Thienyl)acrylic acidDMADPyrano[3,4-c]pyrrole83>99:1

Participation in Ugi-Four Component Reactions for Heterocyclic Scaffolds

This isocyanide is widely employed in Ugi-four component reactions (Ugi-4CR) to access nitrogen-rich heterocycles. Its branched alkyl chain enhances solubility in aprotic solvents, enabling efficient cyclization steps. For instance, in the synthesis of tetrazole-linked dibenzo[b,f]oxazepines, 1,1,3,3-tetramethylbutyl isocyanide participated in an Ugi tetrazole reaction with 2-aminophenols, aldehydes, and trimethylsilyl azide, followed by intramolecular nucleophilic aromatic substitution (SNAr) cyclization. The method generated a 1,000-member library of tricyclic compounds with drug-like properties.

Key Reaction Pathway:

  • Ugi-4CR: Combines isocyanide, aldehyde, amine, and azide.
  • Cyclization: Potassium carbonate-mediated SNAr forms the oxazepine ring.
  • Oxidation: m-CPBA oxidizes the intermediate to the final dibenzooxazepine.

Mediation of Vinylphosphonium Salt-Based Cascade Reactions

The isocyanide’s nucleophilic character enables its participation in vinylphosphonium salt-mediated cascades. In a notable example, triphenylphosphine and dialkyl acetylenedicarboxylates generated vinylphosphonium salts, which reacted with 1,1,3,3-tetramethylbutyl isocyanide to form substituted furans and imides. The reaction proceeded via a Michael addition-cyclization sequence, yielding products with stereoselectivity dependent on the electronic nature of the benzoic acid protonating agent.

Mechanistic Highlights:

  • Step 1: Formation of vinylphosphonium salt via protonation of P-ylide.
  • Step 2: Isocyanide attack at the electrophilic β-carbon.
  • Step 3: Intramolecular cyclization to furnish furan or imide scaffolds.

Applications in Huisgen 1,3-Dipole-Involved Domino Processes

1,1,3,3-Tetramethylbutyl isocyanide serves as a critical component in Huisgen 1,3-dipole-mediated domino reactions. For example, its reaction with acetylenedicarboxylates and pyridinium ylides generated zwitterionic intermediates, which underwent [3+2] cycloadditions with activated alkenes to produce spirooxindole-fused heterocycles. The process featured excellent atom economy, forming two rings and six bonds in a single step.

Table 2: Domino Reactions Involving Huisgen 1,3-Dipoles

Dipole SourceDienophileProduct FrameworkKey Bond Formations
Isocyanide + DMAD3-PhenacylideneoxindoleDispirooxindole-fused heterocycleC–N, C–O, C–C
Isocyanide + AlkynoateActivated styrenePyrano[3,4-c]pyrroleC–O, C–N, C–C

The compound’s steric bulk minimizes side reactions, ensuring high regioselectivity in these transformations.

XLogP3

2.6

Other CAS

14542-93-9

Wikipedia

Pentane, 2-isocyano-2,4,4-trimethyl-

General Manufacturing Information

Pentane, 2-isocyano-2,4,4-trimethyl-: INACTIVE

Dates

Modify: 2023-08-15

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